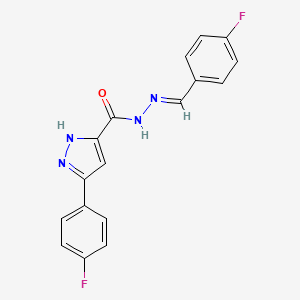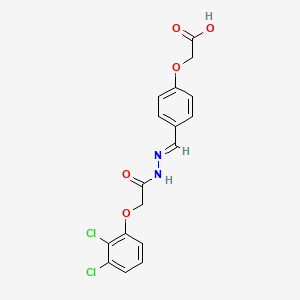![molecular formula C15H11Cl2N3O2 B12041259 2-[(2E)-2-benzylidenehydrazino]-N-(2,3-dichlorophenyl)-2-oxoacetamide](/img/structure/B12041259.png)
2-[(2E)-2-benzylidenehydrazino]-N-(2,3-dichlorophenyl)-2-oxoacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2E)-2-benzylidenehydrazino]-N-(2,3-dichlorophenyl)-2-oxoacetamide: , also known by its chemical formula C22H16Cl3N3O3 , is a compound with intriguing properties. It belongs to the class of hydrazones and exhibits a distinctive structure due to the presence of both a hydrazone functional group and a chlorinated phenyl ring.
Métodos De Preparación
Synthetic Routes:: Several synthetic routes lead to the formation of this compound. One common method involves the condensation reaction between 2,3-dichlorobenzaldehyde and benzylidenehydrazine . The reaction proceeds under suitable conditions, resulting in the formation of the target compound.
Industrial Production:: While industrial-scale production methods may vary, the synthetic route mentioned above can be adapted for large-scale manufacturing. Optimization of reaction conditions, solvent choice, and purification steps ensures efficient production.
Análisis De Reacciones Químicas
Reactivity::
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of various oxidation states.
Reduction: Reduction processes may yield reduced forms of the compound.
Substitution: Substitution reactions involving the chlorinated phenyl group are possible.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles (e.g., amines, thiols) can replace the chlorines.
Major Products:: The major products depend on the specific reaction conditions and reagents used. Oxidation may yield carboxylic acid derivatives, while reduction could lead to hydrazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry::
Hydrazone Ligands: Researchers explore its coordination chemistry as a ligand in metal complexes.
Organic Synthesis: Used as a building block for more complex molecules.
Antimicrobial Properties: Investigated for potential antibacterial or antifungal activity.
Anticancer Studies: Assessed for its impact on cancer cell lines.
Dye Synthesis: Used in the preparation of dyes and pigments.
Pharmaceutical Intermediates: Serves as an intermediate in drug synthesis.
Mecanismo De Acción
The compound’s mechanism of action likely involves interactions with specific molecular targets. Further research is needed to elucidate these pathways fully.
Comparación Con Compuestos Similares
While 2-[(2E)-2-benzylidenehydrazino]-N-(2,3-dichlorophenyl)-2-oxoacetamide stands out due to its unique structure, similar compounds include 2-(2-benzylidenehydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide and 2-(2-benzylidenehydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide . These compounds share common features but exhibit distinct properties.
Propiedades
Fórmula molecular |
C15H11Cl2N3O2 |
|---|---|
Peso molecular |
336.2 g/mol |
Nombre IUPAC |
N'-[(E)-benzylideneamino]-N-(2,3-dichlorophenyl)oxamide |
InChI |
InChI=1S/C15H11Cl2N3O2/c16-11-7-4-8-12(13(11)17)19-14(21)15(22)20-18-9-10-5-2-1-3-6-10/h1-9H,(H,19,21)(H,20,22)/b18-9+ |
Clave InChI |
CZLPXDJZUSACDF-GIJQJNRQSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=N/NC(=O)C(=O)NC2=C(C(=CC=C2)Cl)Cl |
SMILES canónico |
C1=CC=C(C=C1)C=NNC(=O)C(=O)NC2=C(C(=CC=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(3-chloro-4-methoxyphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12041190.png)
![2-(2-chlorophenoxy)-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B12041197.png)


![3-[(6S)-6-[(4-chlorophenyl)sulfonylamino]-2-methyl-5,6,7,8-tetrahydronaphthalen-1-yl]propanoic acid](/img/structure/B12041204.png)
![(1E,2E)-3-phenyl-2-propenal 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone](/img/structure/B12041209.png)


![2-Ethyl-3-methyl-1-(octylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12041227.png)

![4-(6-Hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carbonyl)-piperazine-1-carboxylic acid ethyl ester](/img/structure/B12041238.png)
